Uridine 5'-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate
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Overview
Description
Uridine 5’-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate is a synthetic nucleotide sugar derivative It is a modified form of uridine diphosphate (UDP) sugar, where the sugar moiety is 2-acetamido-2,4-dideoxy-4-fluorogalactopyranose
Preparation Methods
The synthesis of uridine 5’-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate involves multiple steps. The process begins with the preparation of benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside, which is then converted into its 4-O-(methylsulfonyl) derivative by treatment with methanesulfonyl chloride in pyridine . The methylsulfonyloxy group is displaced with fluoride ion to afford benzyl 2-acetamido-3,6-di-O-benzyl-2,4-dideoxy-4-fluoro-alpha-D-galactopyranoside. This intermediate undergoes hydrogenolysis followed by acetylation to furnish 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose .
The next step involves the treatment of this compound with trimethylsilyl trifluoromethanesulfonate in 1,2-dichloroethane at approximately 50°C to form the 4-deoxy-4-fluoro-oxazoline . This oxazoline is then reacted with dibenzyl phosphate in 1,2-dichloroethane to produce the alpha-linked dibenzyl phosphate derivative. Catalytic hydrogenation of this derivative yields 2-acetamido-3,6-di-O-acetyl-2,4-dideoxy-4-fluoro-alpha-D-galactopyranosyl phosphate . Finally, coupling this compound with uridine 5’-monophosphomorpholidate in dry pyridine at approximately 37°C, followed by O-deacetylation, furnishes uridine 5’-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate .
Chemical Reactions Analysis
Uridine 5’-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate can undergo various chemical reactions, including substitution and coupling reactions. The compound is synthesized through a series of substitution reactions, where functional groups are replaced by others, such as the displacement of the methylsulfonyloxy group with fluoride ion . Common reagents used in these reactions include methanesulfonyl chloride, fluoride ion, trimethylsilyl trifluoromethanesulfonate, and dibenzyl phosphate .
The major products formed from these reactions are intermediates that eventually lead to the final compound, uridine 5’-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate .
Scientific Research Applications
Uridine 5’-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate has several scientific research applications. In chemistry, it is used as a substrate in enzymatic reactions to study the specificity and mechanism of glycosyltransferases . In biology, it serves as a tool to investigate the biosynthesis of glycoproteins and glycolipids . In medicine, this compound is used in the development of novel therapeutic agents targeting specific glycosylation pathways . Additionally, it has industrial applications in the synthesis of complex carbohydrates and glycoconjugates .
Mechanism of Action
The mechanism of action of uridine 5’-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate involves its role as a donor substrate for glycosyltransferases. These enzymes transfer the sugar moiety from the nucleotide sugar to acceptor molecules, forming glycosidic bonds . The molecular targets of this compound are the glycosyltransferases, which catalyze the transfer of the sugar moiety to specific acceptor molecules, such as proteins, lipids, or other carbohydrates . The pathways involved include the biosynthesis of glycoproteins, glycolipids, and other glycoconjugates .
Comparison with Similar Compounds
Uridine 5’-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate is unique due to the presence of the 4-fluoro modification on the sugar moiety. Similar compounds include uridine 5’-(2-acetamido-2,6-dideoxy-6-fluoro-alpha-D-glucopyranosyl)diphosphate and uridine 5’-(2-acetamido-2-deoxy-alpha-D-glucopyranosyl)diphosphate . These compounds differ in the position and nature of the modifications on the sugar moiety, which can affect their reactivity and specificity in enzymatic reactions .
Properties
Molecular Formula |
C17H24FLi2N3O16P2 |
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Molecular Weight |
621.3 g/mol |
IUPAC Name |
dilithium;[3-acetamido-5-fluoro-4-hydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H26FN3O16P2.2Li/c1-6(23)19-11-13(26)10(18)7(4-22)35-16(11)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)21-3-2-9(24)20-17(21)28;;/h2-3,7-8,10-16,22,25-27H,4-5H2,1H3,(H,19,23)(H,29,30)(H,31,32)(H,20,24,28);;/q;2*+1/p-2 |
InChI Key |
OTBRGDFQLVWGHJ-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)F)O |
Origin of Product |
United States |
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